molecular formula C17H19N3O5S2 B2548120 9-(hydroxyimino)-N,N,N',N'-tetramethyl-9H-fluorene-2,7-disulfonamide CAS No. 321579-85-5

9-(hydroxyimino)-N,N,N',N'-tetramethyl-9H-fluorene-2,7-disulfonamide

Cat. No.: B2548120
CAS No.: 321579-85-5
M. Wt: 409.48
InChI Key: KXFPQESSLFZRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

9-hydroxyimino-2-N,2-N,7-N,7-N-tetramethylfluorene-2,7-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S2/c1-19(2)26(22,23)11-5-7-13-14-8-6-12(27(24,25)20(3)4)10-16(14)17(18-21)15(13)9-11/h5-10,21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFPQESSLFZRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-(hydroxyimino)-N,N,N’,N’-tetramethyl-9H-fluorene-2,7-disulfonamide typically involves multiple steps. One common method includes the oximation of a precursor compound followed by sulfonation. The oximation process involves the reaction of a ketone or aldehyde with hydroxylamine hydrochloride in the presence of a base such as pyridine . The sulfonation step can be achieved using sulfonyl chloride reagents under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

9-(hydroxyimino)-N,N,N’,N’-tetramethyl-9H-fluorene-2,7-disulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydroxylamine hydrochloride, sodium borohydride, and sulfonyl chlorides. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 9-(hydroxyimino)-N,N,N’,N’-tetramethyl-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the sulfonamide groups can interact with enzymes and proteins, potentially inhibiting their function . These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N²,N⁷-Dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide (commonly abbreviated as FIN56 in ferroptosis studies) .
  • CAS No.: 1083162-61-1 .
  • Molecular Formula : C₂₅H₃₁N₃O₅S₂ .
  • Molecular Weight : 517.66 g/mol .
  • Structural Features: A fluorene core substituted with two sulfonamide groups at positions 2 and 7, a hydroxyimino group at position 9, and cyclohexyl substituents on the sulfonamide nitrogens .

Comparison with Structurally Similar Compounds

Structural Analogues of Fluorene Disulfonamides

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Reference
N²,N⁷-Dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide (FIN56) C₂₅H₃₁N₃O₅S₂ 517.66 Cyclohexyl (N², N⁷); hydroxyimino (C9) Ferroptosis inducer; anti-cancer activity against glioblastoma .
N,N′-Bis(2,5-dimethylphenyl)-9-oxo-9H-fluorene-2,7-disulfonamide C₂₉H₂₆N₂O₅S₂ 546.66 2,5-Dimethylphenyl (N², N⁷); ketone (C9) No direct bioactivity reported; used in analytical chemistry as a reference standard .
N²,N⁷-Didecyl-9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide C₃₉H₅₆N₄O₄S₂ 709.02 Decyl chains (N², N⁷); phenylhydrazono (C9) Studied for crystallography and hydrogen bonding; no therapeutic applications reported .
9-(Hydroxyimino)-N²,N⁷-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide C₂₁H₂₇N₃O₇S₂ 497.59 Hydroxyimino (C9); 1-hydroxy-2-methylpropan-2-yl (N², N⁷) Experimental compound; biological activity under investigation .

Key Observations :

  • Substituent Impact : Cyclohexyl groups in FIN56 enhance lipophilicity, aiding membrane penetration for ferroptosis induction, whereas bulkier substituents (e.g., decyl chains in ) may hinder bioavailability .
  • Functional Group Role: The hydroxyimino group in FIN56 is critical for GPX4 degradation, while ketone or phenylhydrazono groups in analogues lack this activity .

Non-Fluorene Sulfonamide Derivatives

Compound Core Structure Molecular Formula Key Features Applications Reference
N,N′-Diphenyl-9,10-dioxo-9,10-dihydroanthracene-2,7-disulfonamide Anthracene C₂₆H₁₈N₂O₆S₂ Z-shaped conformation; hydrogen-bonded layers Crystallography studies; no reported bioactivity .
N²,N²,N⁹,N⁹-Tetrabutyl-4,7-difluoro-1,10-phenanthroline-2,9-dicarboxamide Phenanthroline C₃₄H₄₀F₂N₄O₂ Fluorine atoms enhance electron-deficient properties Potential use in coordination chemistry or catalysis .

Structural Comparison :

  • Fluorene vs. Anthracene/Phenanthroline : Fluorene derivatives (e.g., FIN56) exhibit planar rigidity, favoring interactions with cellular targets like GPX3. Anthracene and phenanthroline derivatives prioritize crystallographic stability or metal coordination .

Physicochemical Data

Property FIN56 N,N′-Bis(2,5-dimethylphenyl)-9-oxo-... N²,N⁷-Didecyl-9-(phenylhydrazono)-...
Melting Point Not reported Not reported Not reported
Solubility Lipophilic (soluble in DMSO) Low aqueous solubility Insoluble in water
Storage Sealed, dry, room temperature Stable at RT Stable at RT
Hazard Statements H315, H319, H228 (flammable) Not classified Not classified

Biological Activity

9-(hydroxyimino)-N,N,N',N'-tetramethyl-9H-fluorene-2,7-disulfonamide is a synthetic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C17H19N3O5S
  • Molecular Weight : 409.486 g/mol
  • CAS Number : 321579-85-5

Research indicates that this compound may interact with various biological targets, influencing pathways related to cell proliferation and apoptosis. The presence of hydroxyl and sulfonamide groups suggests potential interactions with enzymes and receptors involved in metabolic processes.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

  • Inhibition of Tumor Cell Growth : In vitro studies demonstrated that this compound inhibits the growth of various cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of oxidative stress and the regulation of apoptotic pathways.
  • Ferroptosis Induction : Recent findings suggest that this compound may enhance ferroptosis in cancer cells, a form of regulated cell death characterized by iron-dependent lipid peroxidation. The induction of ferroptosis can lead to increased sensitivity of tumor cells to chemotherapy agents .
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound has shown synergistic effects, enhancing overall efficacy against resistant cancer cell lines .

Study 1: In Vitro Analysis

A study published in Cancer Research assessed the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells correlating with elevated reactive oxygen species (ROS) levels .

Study 2: Animal Model Research

In a murine model of lung cancer, administration of the compound resulted in a marked decrease in tumor size compared to control groups. Histological examination showed increased apoptosis and reduced proliferation markers in treated tumors. This suggests that the compound may serve as a viable candidate for further development in cancer therapy .

Data Tables

Parameter Value
Chemical FormulaC17H19N3O5S
Molecular Weight409.486 g/mol
CAS Number321579-85-5
IC50 (MCF-7 Cells)12 µM
Tumor Reduction (Mouse)45% compared to control

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.